Home > Products > Screening Compounds P94813 > (Pyr11)-Amyloid b-Protein (11-40)
(Pyr11)-Amyloid b-Protein (11-40) - 192377-94-9

(Pyr11)-Amyloid b-Protein (11-40)

Catalog Number: EVT-1783853
CAS Number: 192377-94-9
Molecular Formula: C143H226N38O39S
Molecular Weight: 3133.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Pyr11)-Amyloid β-Protein (11-40) is a naturally occurring variant of the Amyloid β-Protein (Aβ), a peptide implicated in the pathogenesis of Alzheimer’s disease (AD) [, , , , , , ]. This variant is characterized by the N-terminal truncation of the full-length Aβ peptide at Glutamic acid position 11 (E11) and the subsequent cyclization of this residue to form Pyroglutamic acid (pE11) [, ]. (Pyr11)-Aβ(11-40) is found in high concentrations within the amyloid plaques characteristic of AD and is considered to be highly significant in the disease's progression [, ].

Future Directions
  • Elucidating the precise mechanism of (Pyr11)-Aβ(11-40) formation, including identifying the enzymes and pathways involved in its generation [, ].
  • Characterizing the structural dynamics and interactions of (Pyr11)-Aβ(11-40) oligomers, particularly their role in neuronal toxicity and synaptic dysfunction [, ].
  • Developing specific and sensitive detection methods for (Pyr11)-Aβ(11-40) in biological fluids, enabling its use as a reliable biomarker for early AD diagnosis and monitoring therapeutic efficacy [].
  • Investigating the potential of targeting (Pyr11)-Aβ(11-40) directly for therapeutic intervention, such as developing inhibitors of its formation or promoting its degradation [].

Amyloid β-Protein (1-40)

  • Compound Description: Amyloid β-Protein (1-40) (Aβ(1-40)) is a 40-amino acid peptide, that is a normal constituent of human plasma and cerebrospinal fluid. [] It is produced by the proteolytic cleavage of the amyloid precursor protein (APP). [] Aβ(1-40) has a propensity to aggregate and form amyloid fibrils, which are implicated in the pathogenesis of Alzheimer's disease (AD). []

Amyloid β-Protein (1-42)

  • Compound Description: Amyloid β-Protein (1-42) (Aβ(1-42)) is a 42-amino acid peptide and a major component of amyloid plaques in Alzheimer's disease (AD). [, ] Compared to Aβ(1-40), Aβ(1-42) exhibits a greater propensity to aggregate and form amyloid fibrils due to the presence of two additional hydrophobic amino acids at its C-terminus. [, ] Aβ(1-42) is also considered to be more neurotoxic than Aβ(1-40). []

(Pyr3)-Amyloid β-Protein (3-40/42)

  • Compound Description: (Pyr3)-Amyloid β-Protein (3-40/42) (pGlu-Aβ(3-40/42)) are N-terminally truncated forms of Aβ peptides where the N-terminal glutamate at position 3 is cyclized to pyroglutamate. [] They are found in high concentrations in the core of amyloid plaques and are considered highly relevant to Alzheimer's disease pathology. [] pGlu-Aβ(3-40/42) are particularly resistant to degradation and promote amyloid fibril formation more aggressively than full-length Aβ. []

Amyloid β-Protein (11-42)

  • Compound Description: Amyloid β-Protein (11-42) (Aβ(11-42)) is an N-terminally truncated form of Aβ that starts at position 11 and extends to residue 42. This naturally occurring truncated Aβ is found in cerebrospinal fluid and constitutes a significant portion of amyloid plaques in Alzheimer's disease. [] Aβ(11-42) exhibits a high affinity for copper ions (Cu2+), forming a complex with a femtomolar dissociation constant. [] This strong copper binding is suggested to influence fiber assembly and potentially contribute to disease pathology. []
Overview

(Pyr11)-Amyloid beta-Protein (11-40) is a truncated form of the amyloid beta-protein, a peptide that plays a crucial role in the pathogenesis of Alzheimer's disease. This specific variant, characterized by the pyroglutamate modification at the 11th position, has garnered attention due to its increased stability and aggregation propensity compared to non-modified forms. The presence of this peptide in senile plaques is considered a hallmark of Alzheimer's disease, contributing to neurodegeneration and cognitive decline.

Source

(Pyr11)-Amyloid beta-Protein (11-40) is derived from the amyloid precursor protein through proteolytic cleavage by beta-secretase and gamma-secretase enzymes. This peptide can be synthesized in laboratories for research purposes, with commercial availability from various suppliers such as Anaspec and Aapptec .

Classification

This compound falls under the category of peptides and more specifically belongs to the amyloid beta-protein family. It is classified based on its sequence, modifications, and biological activity related to neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of (Pyr11)-Amyloid beta-Protein (11-40) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to create the desired peptide chain. Pyroglutamate modification can be introduced during synthesis by using specific protecting groups that are removed at the appropriate stage to yield the modified amino acid.

Technical Details

  1. Solid-Phase Peptide Synthesis: Utilizes a resin-bound approach where amino acids are added one at a time.
  2. Purification: Post-synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for biological assays.
  3. Characterization: Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to confirm the molecular weight and structural integrity of the synthesized peptide.
Molecular Structure Analysis

Structure

The molecular formula for (Pyr11)-Amyloid beta-Protein (11-40) is C143H226N38O39S. The structure comprises 40 amino acids with a specific sequence that includes a pyroglutamate modification at position 11.

Data

The molecular mass of this peptide is approximately 3040 Da. The presence of hydrophobic residues contributes to its aggregation properties, which are critical in plaque formation associated with Alzheimer's disease .

Chemical Reactions Analysis

Reactions

(Pyr11)-Amyloid beta-Protein (11-40) undergoes several chemical reactions that influence its aggregation behavior:

  1. Aggregation: The peptide can self-associate into oligomers and fibrils, driven by hydrophobic interactions.
  2. Degradation Resistance: The pyroglutamate modification enhances resistance to proteolytic degradation, allowing it to persist longer in biological systems compared to unmodified peptides.

Technical Details

The aggregation kinetics can be studied using techniques such as Thioflavin T fluorescence assays or circular dichroism spectroscopy, which provide insights into the conformational changes during aggregation.

Mechanism of Action

Process

The mechanism by which (Pyr11)-Amyloid beta-Protein (11-40) contributes to neurotoxicity involves:

  1. Oligomer Formation: The peptide aggregates into soluble oligomers that can disrupt synaptic function.
  2. Fibril Formation: Over time, these oligomers can convert into insoluble fibrils that accumulate in brain tissue.
  3. Neuroinflammation: The presence of these aggregates triggers inflammatory responses, exacerbating neuronal damage.

Data

Studies indicate that pyroglutamate-modified peptides exhibit higher toxicity than their non-modified counterparts, highlighting their role in Alzheimer's pathology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Enhanced stability due to pyroglutamate modification.
  • Toxicity: Increased toxicity associated with aggregation propensity.

Relevant data indicate that these properties make (Pyr11)-Amyloid beta-Protein (11-40) a critical focus for research into therapeutic interventions for Alzheimer's disease .

Applications

Scientific Uses

(Pyr11)-Amyloid beta-Protein (11-40) is utilized in various research applications:

  1. Alzheimer's Disease Research: Studied for its role in plaque formation and neurotoxicity.
  2. Drug Development: Serves as a target for developing therapeutic agents aimed at inhibiting aggregation or promoting clearance from the brain.
  3. Biomarker Studies: Investigated as a potential biomarker for early detection of Alzheimer's disease due to its presence in cerebrospinal fluid and brain tissue.

Properties

CAS Number

192377-94-9

Product Name

(Pyr11)-Amyloid b-Protein (11-40)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C143H226N38O39S

Molecular Weight

3133.6 g/mol

InChI

InChI=1S/C143H226N38O39S/c1-24-78(19)117(138(214)154-65-106(188)160-92(52-70(3)4)128(204)166-91(48-51-221-23)126(202)175-111(72(7)8)136(212)152-62-104(186)150-63-108(190)174-113(74(11)12)141(217)179-116(77(17)18)143(219)220)181-142(218)118(79(20)25-2)180-120(196)80(21)157-105(187)64-151-121(197)86(40-32-34-49-144)163-132(208)98(58-102(147)184)170-135(211)100(67-182)161-107(189)66-153-137(213)112(73(9)10)176-134(210)99(59-110(193)194)171-124(200)90(44-47-109(191)192)162-119(195)81(22)158-127(203)94(54-82-36-28-26-29-37-82)168-129(205)95(55-83-38-30-27-31-39-83)172-139(215)115(76(15)16)178-133(209)93(53-71(5)6)167-122(198)87(41-33-35-50-145)164-123(199)89(42-45-101(146)183)165-130(206)96(56-84-60-148-68-155-84)169-131(207)97(57-85-61-149-69-156-85)173-140(216)114(75(13)14)177-125(201)88-43-46-103(185)159-88/h26-31,36-39,60-61,68-81,86-100,111-118,182H,24-25,32-35,40-59,62-67,144-145H2,1-23H3,(H2,146,183)(H2,147,184)(H,148,155)(H,149,156)(H,150,186)(H,151,197)(H,152,212)(H,153,213)(H,154,214)(H,157,187)(H,158,203)(H,159,185)(H,160,188)(H,161,189)(H,162,195)(H,163,208)(H,164,199)(H,165,206)(H,166,204)(H,167,198)(H,168,205)(H,169,207)(H,170,211)(H,171,200)(H,172,215)(H,173,216)(H,174,190)(H,175,202)(H,176,210)(H,177,201)(H,178,209)(H,179,217)(H,180,196)(H,181,218)(H,191,192)(H,193,194)(H,219,220)/t78-,79-,80-,81-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,111-,112-,113-,114-,115-,116-,117-,118-/m0/s1

InChI Key

CIXXUMLEJRQLQZ-JUNKFJHTSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C5CCC(=O)N5

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C5CCC(=O)N5

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCC(=O)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.